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Compound of Interest

Compound Name: 3-Nitrobenzaldoxime

Cat. No.: B8812994 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 3-Nitrobenzaldoxime. The information presented herein is essential for the

structural elucidation, identification, and quality control of this important chemical entity in

research and development settings. This document details expected data from Proton Nuclear

Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity

and comparative analysis. Detailed experimental protocols and a visual workflow for

spectroscopic analysis are also provided.

Introduction
3-Nitrobenzaldoxime (C₇H₆N₂O₃, Molar Mass: 166.13 g/mol ) is an organic compound

featuring a nitro-substituted aromatic ring and an oxime functional group. The presence and

interplay of these functionalities give rise to a distinct spectroscopic signature. Understanding

this signature is crucial for confirming the molecular structure and purity of synthesized

batches. This guide presents a summary of its characteristic spectroscopic data.

Spectroscopic Data Summary
The following sections summarize the expected quantitative data for 3-Nitrobenzaldoxime
across major spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Nitrobenzaldoxime is expected to show characteristic signals

for the aromatic protons, the oxime proton, and the aldehydic proton of the oxime. The

electron-withdrawing nature of the nitro group and the oxime moiety will influence the chemical

shifts of the aromatic protons, causing them to appear in the downfield region.

Table 1: Expected ¹H NMR Spectroscopic Data for 3-Nitrobenzaldoxime (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Assignment

~10.5 - 11.5 br s N-OH

~8.40 s H-2

~8.20 d H-4

~7.95 d H-6

~7.60 t H-5

~8.15 s CH=N

Note: Chemical shifts are referenced to TMS at 0 ppm. Multiplicities are abbreviated as s

(singlet), d (doublet), t (triplet), and br s (broad singlet).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of 3-Nitrobenzaldoxime.

The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Expected ¹³C NMR Spectroscopic Data for 3-Nitrobenzaldoxime (in CDCl₃)
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Chemical Shift (δ) ppm Assignment

~148.5 C-NO₂

~147.0 C=N

~135.0 C-1

~133.0 C-6

~129.8 C-5

~124.0 C-4

~122.0 C-2

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. For aromatic nitro compounds, strong absorption bands

are expected for the nitro group.

Table 3: Key IR Absorption Bands for 3-Nitrobenzaldoxime

Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3100 Broad O-H stretch (oxime)

~3100 - 3000 Medium C-H stretch (aromatic)

~1640 - 1600 Medium C=N stretch (oxime)

~1530 Strong N-O asymmetric stretch (nitro)

~1350 Strong N-O symmetric stretch (nitro)

~950 - 900 Medium N-O stretch (oxime)

~850 - 750 Strong
C-H out-of-plane bend

(aromatic)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The exact mass of 3-Nitrobenzaldoxime is 166.037842 g/mol .

Table 4: Expected Mass Spectrometry Data for 3-Nitrobenzaldoxime

m/z Possible Fragment

166 [M]⁺ (Molecular Ion)

149 [M-OH]⁺

120 [M-NO₂]⁺

104 [C₇H₆N]⁺

92 [C₆H₄O]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 3-Nitrobenzaldoxime is dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount

of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

¹H NMR Data Acquisition: The spectrum is acquired with a sufficient number of scans to

obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm,

a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

¹³C NMR Data Acquisition: The spectrum is acquired with proton decoupling to simplify the

spectrum to single lines for each carbon. A larger number of scans is typically required

compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a

relaxation delay of 2-5 seconds.
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Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. Phase and baseline corrections are applied to the resulting spectrum. For ¹H

NMR, the peaks are integrated to determine the relative ratios of protons.

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of 3-Nitrobenzaldoxime (1-2 mg)

is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an

agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic

press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr

pellet) is first recorded. The sample pellet is then placed in the sample holder, and the

sample spectrum is recorded. The instrument measures the interference pattern of the

infrared beam, which is then converted to a spectrum of absorbance or transmittance versus

wavenumber (cm⁻¹) via a Fourier transform. A typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small

amount of the solid sample is placed in a capillary tube and heated to volatilize it into the ion

source.

Ionization Method (Electron Ionization - EI): In the ion source, the gaseous molecules are

bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to

ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Nitrobenzaldoxime.
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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 3-
Nitrobenzaldoxime. For definitive structural confirmation and analysis, it is recommended to

acquire and interpret experimental data on a case-by-case basis.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Nitrobenzaldoxime: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b8812994#spectroscopic-data-of-3-
nitrobenzaldoxime-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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